molecular formula C20H25N3O7 B1144985 1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate CAS No. 1392430-16-8

1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate

Cat. No.: B1144985
CAS No.: 1392430-16-8
M. Wt: 419.4 g/mol
InChI Key: QBTCWCDXEPUJSS-UHFFFAOYSA-N
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Description

1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate is a chemical compound that belongs to the class of isocyanurates. It is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

The synthetic routes and reaction conditions for 1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate are not explicitly detailed in the available sources. it is typically produced through a series of organic synthesis steps involving the reaction of isocyanurates with other chemical reagents under controlled conditions . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in biochemical assays and as a tool for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate can be compared with other similar compounds, such as:

    This compound: Similar in structure and function, but may have different reactivity and applications.

    This compound: Another isocyanurate compound with distinct properties and uses.

The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and applications in various fields.

Properties

CAS No.

1392430-16-8

Molecular Formula

C20H25N3O7

Molecular Weight

419.4 g/mol

IUPAC Name

1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-3,5-bis(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C20H25N3O7/c1-12-3-13(2)5-15(4-12)28-9-14(24)6-21-18(25)22(7-16-10-29-16)20(27)23(19(21)26)8-17-11-30-17/h3-5,14,16-17,24H,6-11H2,1-2H3

InChI Key

QBTCWCDXEPUJSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4)O)C

Synonyms

Metaxalone Impurity; 

Origin of Product

United States

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